Navigating the Synthesis and Characterization of 4-tert-butyl-N-(2-chloroethyl)aniline: A Technical Guide for Researchers
Navigating the Synthesis and Characterization of 4-tert-butyl-N-(2-chloroethyl)aniline: A Technical Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document serves as an in-depth technical guide on 4-tert-butyl-N-(2-chloroethyl)aniline, a compound of interest for its potential applications in synthetic chemistry and drug discovery. As of the time of this writing, this specific molecule is not widely cataloged, and a dedicated CAS (Chemical Abstracts Service) number has not been assigned. Consequently, this guide is structured to provide a comprehensive overview based on established principles of organic synthesis, and predictive analysis of its properties and safe handling, drawing parallels from closely related and well-documented chemical entities.
Executive Summary: The Scientific Context
The N-(2-chloroethyl)aniline scaffold is a recognized pharmacophore and a versatile synthetic intermediate. The introduction of a tert-butyl group on the aniline ring is anticipated to modulate the molecule's lipophilicity, metabolic stability, and steric profile, making 4-tert-butyl-N-(2-chloroethyl)aniline a novel building block for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a robust framework for its synthesis, purification, and characterization, enabling researchers to explore its synthetic utility and potential biological activity.
Physicochemical Properties and Structural Attributes
While experimental data for 4-tert-butyl-N-(2-chloroethyl)aniline is not available, we can predict its key physicochemical properties based on its constituent functional groups and structural analogs.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₈ClN | Based on the addition of a 2-chloroethyl group to 4-tert-butylaniline. |
| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-alkylanilines are often oils or low-melting solids. |
| Boiling Point | > 250 °C (estimated) | Expected to be higher than 4-tert-butylaniline due to increased molecular weight. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The non-polar tert-butyl group and aromatic ring dominate the molecule's polarity. |
| pKa (of the amine) | ~4-5 | The electron-donating tert-butyl group slightly increases the basicity compared to aniline. |
Proposed Synthesis Pathway: N-Alkylation of 4-tert-butylaniline
The most direct and logical synthetic route to 4-tert-butyl-N-(2-chloroethyl)aniline is the N-alkylation of the readily available starting material, 4-tert-butylaniline (CAS: 769-92-6)[1]. The alkylating agent of choice is 1-bromo-2-chloroethane, a common reagent for introducing the 2-chloroethyl group onto an amine[2].
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process controls to monitor the reaction progress and ensure the identity and purity of the final product.
Materials and Reagents:
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4-tert-butylaniline (CAS: 769-92-6)[1]
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1-bromo-2-chloroethane
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-tert-butylaniline (1.0 equivalent).
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Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-3.0 equivalents). The use of a base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product[2].
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Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.2-1.5 equivalents) to the stirred suspension at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC)[2][3]. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction progression.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram of the Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Purification and Characterization
Purification:
The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and the solvent removed under reduced pressure.
Characterization:
The identity and purity of the synthesized 4-tert-butyl-N-(2-chloroethyl)aniline should be confirmed by a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the tert-butyl, aromatic, and chloroethyl protons and carbons in the correct ratios and chemical environments.
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Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
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Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H bond (if any secondary amine is present as an impurity), C-H bonds (aromatic and aliphatic), C-N bond, and the C-Cl bond.
Safety and Handling
Given the lack of specific toxicity data for 4-tert-butyl-N-(2-chloroethyl)aniline, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety protocols for related chloroanilines and alkylating agents should be strictly followed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Ventilation: All handling of the compound and its reagents should be performed in a well-ventilated fume hood.
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Exposure Routes: Avoid inhalation, ingestion, and skin contact. N-(2-chloroethyl)anilines are known to be alkylating agents and should be treated as potential mutagens and carcinogens.
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Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.
Potential Applications and Future Directions
4-tert-butyl-N-(2-chloroethyl)aniline is a promising starting material for the synthesis of a variety of more complex molecules. The chloroethyl group can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This opens up avenues for the development of:
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Novel Pharmaceuticals: The N-(2-chloroethyl)aniline moiety is a key component of some anticancer agents[4]. The tert-butyl group could enhance the therapeutic index of such compounds.
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Molecular Probes: The reactivity of the chloroethyl group can be exploited for the development of fluorescent probes or affinity labels for biological targets.
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Materials Science: Aniline derivatives are used in the synthesis of polymers and dyes. The unique substitution pattern of this compound could lead to materials with novel properties.
Conclusion
While 4-tert-butyl-N-(2-chloroethyl)aniline may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established N-alkylation protocols. This guide provides a comprehensive framework for its preparation, purification, and characterization, underpinned by sound scientific principles and analogies to well-known chemical transformations. By following the detailed procedures and safety precautions outlined herein, researchers can confidently synthesize and explore the potential of this novel chemical entity in their respective fields.
References
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Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-tert-butylaniline. Retrieved from [Link]
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PubChem. (n.d.). N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
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Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2). Retrieved from [Link]
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Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
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Course Hero. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-chloro-N,N-diethyl- (CAS 2873-89-4). Retrieved from [Link]
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Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
